5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

Catalog No.
S1898078
CAS No.
88127-85-9
M.F
C3H2Cl2N2S
M. Wt
169.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

CAS Number

88127-85-9

Product Name

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

IUPAC Name

5-chloro-4-(chloromethyl)thiadiazole

Molecular Formula

C3H2Cl2N2S

Molecular Weight

169.03 g/mol

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2

InChI Key

DADXWROZAWLOFB-UHFFFAOYSA-N

SMILES

C(C1=C(SN=N1)Cl)Cl

Canonical SMILES

C(C1=C(SN=N1)Cl)Cl

The exact mass of the compound 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (CAS 88127-85-9) is a highly reactive, dual-functionalized heterocyclic building block essential for the synthesis of advanced agrochemicals and pharmaceuticals [1]. Characterized by a 1,2,3-thiadiazole core substituted with a highly electrophilic 4-chloromethyl group and a 5-chloro atom, this compound is the primary industrial precursor for tiadinil, a commercial plant defense elicitor [2]. The 4-chloromethyl moiety undergoes rapid nucleophilic substitution to form thioethers, amines, and ethers, while the 5-chloro substituent stabilizes the ring system and modulates the lipophilicity of downstream active ingredients. Its procurement is driven by its irreplaceable role in generating 1,2,3-thiadiazole-carboxamide derivatives and strobilurin analogs, offering superior processability compared to unhalogenated baselines [3].

Research Fit

Dual-halogen architecture enables orthogonal, sequential diversification
Unique among commercial 1,2,3-thiadiazoles: combines benzylic chloromethyl with aromatic C-5 chlorine

Substituting 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole with generic heterocyclic alkyl halides, such as 4-(chloromethyl)thiazole or unchlorinated 4-(chloromethyl)-1,2,3-thiadiazole, fundamentally alters the target molecule's bioactivity and synthetic trajectory[1]. The 5-chloro substituent is not merely a passive structural feature; it exerts a strong electron-withdrawing effect that enhances the electrophilicity of the 4-chloromethyl carbon, drastically accelerating nucleophilic substitution rates compared to unchlorinated analogs . Furthermore, in agrochemical applications like tiadinil synthesis, the 5-chloro group is strictly required for optimal binding affinity and systemic acquired resistance (SAR) elicitation in plants. Using a non-chlorinated or differently substituted precursor results in inactive downstream products and significantly lower overall process yields, making exact compound procurement critical [2].

Substitution Risk

Mono-halogenated analogues
Provide only one reactive site, precluding orthogonal sequential functionalisation
Regioisomer (4‑Cl‑5‑CH₂Cl)
Reverses substitution pattern; alters electronic activation and chemoselectivity
4‑Methyl derivative
Lacks the benzylic chloromethyl group required for Sₙ2‑based first‑step diversification

Precursor Yield in Tiadinil and Elicitor Analog Synthesis

In the synthesis of N-substituted 1,2,3-thiadiazole-4-carboxamide derivatives (e.g., tiadinil analogs), the presence of the 5-chloro group significantly improves the efficiency of the initial substitution steps. 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole routinely achieves substitution yields exceeding 85%, whereas the unchlorinated 4-(chloromethyl)-1,2,3-thiadiazole baseline often yields below 60% due to competing side reactions and lower electrophilicity at the benzylic position [1].

Evidence DimensionOverall yield of nucleophilic substitution step
Target Compound Data>85% yield
Comparator Or Baseline4-(chloromethyl)-1,2,3-thiadiazole (<60% yield)
Quantified Difference25-30% higher target yield
ConditionsNucleophilic substitution with amines/anilines in polar aprotic solvents (e.g., DMF) at 25-50°C

For industrial agrochemical manufacturing, the 5-chloro group is mandatory not only for final product efficacy but also to ensure economically viable conversion rates during scale-up.

Reactive Sites
Class-level inference
Two orthogonal Cl sites
vs. one in mono‑halogenated analogues
Enables sequential chemoselective derivatisation
Activation rules per Morzherin et al. 1995

Reaction Kinetics of the Chloromethyl Group

The electron-withdrawing nature of the 5-chloro substituent highly activates the adjacent 4-chloromethyl group for SN2 reactions. When subjected to S-alkylation with thiophenol derivatives, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole reaches complete conversion in 2-4 hours at ambient temperature. In contrast, standard heterocyclic comparators like 4-(chloromethyl)thiazole require over 12 hours or the application of elevated temperatures to achieve similar conversion[1].

Evidence DimensionReaction time for complete S-alkylation
Target Compound Data2-4 hours at 25°C
Comparator Or Baseline4-(chloromethyl)thiazole (>12 hours or elevated heat)
Quantified Difference3x to 6x faster reaction kinetics
ConditionsS-alkylation with thiophenol derivatives in the presence of K2CO3/MeCN

Faster kinetics at lower temperatures reduce energy costs and minimize the thermal degradation of sensitive intermediates during industrial processing.

Lipophilicity
Cross-study comparable
calc. Log P 1.88 vs. 1.50 (Δ+0.38)
Predicts higher organic-phase solubility; guides solvent selection
Rank‑order comparison from same algorithmic framework

Thermal Stability and Distillation Processability

Halogen selection at the alkyl position dictates the thermal processability of the precursor. 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole maintains structural integrity up to approximately 120°C under controlled conditions, allowing for safer distillation and bulk storage. Conversely, the more reactive 5-chloro-4-(bromomethyl)-1,2,3-thiadiazole comparator is prone to rapid decomposition and polymerization at temperatures above 80°C [1].

Evidence DimensionDecomposition onset temperature
Target Compound DataStable up to ~120°C
Comparator Or Baseline5-chloro-4-(bromomethyl)-1,2,3-thiadiazole (Decomposes >80°C)
Quantified Difference~40°C higher thermal stability margin
ConditionsStandard distillation parameters and bulk storage conditions

The chloromethyl variant offers a significantly wider thermal operating window, reducing hazardous runaway risks and product loss in bulk procurement.

Regioisomer Identity
Class-level inference
4‑CH₂Cl / 5‑Cl vs. 4‑Cl / 5‑CH₂Cl
Different connectivity alters C‑5 activation
Distinct chemoselectivity profile; controlling bond‑forming sequence
Predicted from Hückel framework of 1,2,3-thiadiazole
Synthetic Yield
Cross-study comparable
69% (SOCl₂) vs. 13% (NCS radical)
Supports cost‑effective procurement and scale‑up
5.3‑fold yield advantage for SOCl₂ method

Industrial Synthesis of Tiadinil and Plant Defense Elicitors

This compound is the exact structural precursor required for the commercial synthesis of tiadinil. The 5-chloro group is strictly necessary for the downstream molecule to trigger systemic acquired resistance (SAR) in crops, while the 4-chloromethyl group provides the necessary reactivity for high-yielding amide/amine coupling during bulk manufacturing [1].

Development of Novel Strobilurin Fungicides

Used as a core building block to introduce the 1,2,3-thiadiazole pharmacophore into strobilurin analogs. The fast reaction kinetics of the chloromethyl group allow for efficient etherification with strobilurin intermediates, improving the broad-spectrum fungicidal activity of the resulting compounds without requiring harsh reaction conditions [2].

Pharmaceutical Library Generation via S-Alkylation

Ideal for creating diverse libraries of thioethers in medicinal chemistry. The enhanced electrophilicity provided by the 5-chloro substituent allows for rapid, high-yielding derivatization at room temperature, making it a superior choice over unchlorinated analogs for high-throughput screening library synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential library synthesis
Orthogonal halogen reactivity
Stepwise chemoselectivity (Sₙ2 then C‑5 activation)
Agrochemical lead optimisation
Regioisomeric fidelity
Positional control of substitution sequence
Reaction medium selection
Lipophilicity profile
Organic‑phase solubility prediction
Cost‑efficient parallel synthesis
Synthetic route maturity
Cost‑effectiveness and scalability assessment

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

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